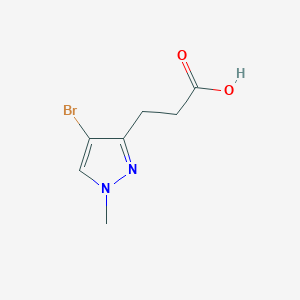
2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid, also known as MBCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MBCA is a benzimidazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Scientific Research Applications
Chemistry and Properties
Research into the chemistry of benzimidazole derivatives, including compounds like 2-(3-Methoxycarbonylphenyl)-1h-benzimidazole-5-carboxylic acid, reveals a diverse array of chemical behaviors and properties. Studies have detailed the synthesis, structural characteristics, and potential for forming various complex compounds. These compounds exhibit a range of properties, including spectroscopic characteristics, structural diversity, magnetic properties, and potential biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Biological Activities
The biological activities of benzimidazole derivatives have been extensively explored, demonstrating a wide range of pharmacological potentials. For example, derivatives have been identified with significant antioxidant, antimicrobial, and cytotoxic activities. These activities are often closely related to the compound's specific structure, suggesting that modifications could enhance their biological effectiveness (Godlewska-Żyłkiewicz et al., 2020). Moreover, benzimidazole derivatives have been shown to possess anticancer properties, targeting various cancer mechanisms and showing promise as therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).
Optoelectronic Applications
Research into quinazolines, a related group of compounds, has highlighted their potential in optoelectronic applications. These studies have demonstrated the value of incorporating benzimidazole derivatives into π-extended conjugated systems for the development of novel optoelectronic materials. Such materials are of interest for their potential use in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Impact
Understanding the environmental behavior of carboxylic acids, including benzimidazole derivatives, is crucial for evaluating their potential impact. Studies have shown that these compounds, while biodegradable, can become inhibitory to microbes at concentrations below the desired yield and titer in biorenewable production processes. This insight is critical for developing strategies to mitigate their inhibitory effects and enhance the sustainability of their use in various applications (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-16(21)11-4-2-3-9(7-11)14-17-12-6-5-10(15(19)20)8-13(12)18-14/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKMJRRAMNMAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587639 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-10-6 | |
| Record name | 2-[3-(Methoxycarbonyl)phenyl]-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)
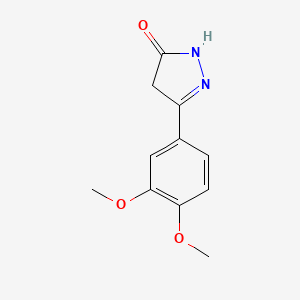
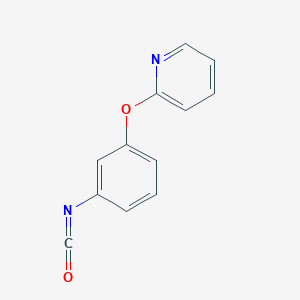

![3-[4-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1627636.png)
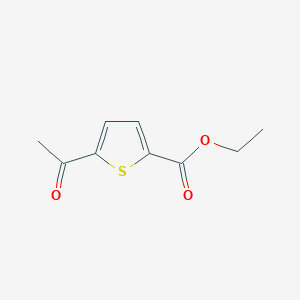
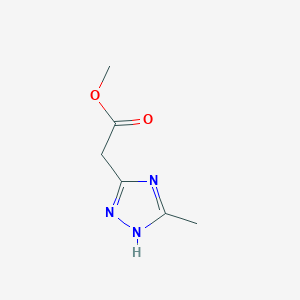

![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)

